

# VU0463271 Quarterhydrate: A Technical Guide to a Potent KCC2 Inhibitor

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## Compound of Interest

Compound Name: VU0463271 quarterhydrate

Cat. No.: B15587180

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Disclaimer: This document synthesizes publicly available research on VU0463271. Information regarding a specific "quarterhydrate" structure of VU0463271 is not available in the scientific literature reviewed. The data presented pertains to VU0463271, with commercial sources noting that the molecule's hydration state can vary.

## Introduction

VU0463271 is a potent and selective small-molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2), a key regulator of intracellular chloride concentration in the central nervous system. Its ability to modulate neuronal excitability has made it a valuable tool for studying the roles of KCC2 in physiological and pathological processes, including epilepsy and neuropathic pain. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of VU0463271.

## Chemical Structure and Properties

VU0463271, chemically named N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a complex heterocyclic molecule. While the existence of a specific and stable quarterhydrate has not been documented, it is noted that the compound can exist in hydrated forms.

Table 1: Chemical and Physical Properties of VU0463271

Property	Value	Reference
Chemical Name	N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide	[1]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> N <sub>4</sub> OS <sub>2</sub>	[1]
Molecular Weight	382.5 g/mol (anhydrous)	[1]
Appearance	Solid	
Solubility	50 mM in DMSO (19.12 mg/mL)	[1]
Purity	≥98% (HPLC)	[1]
CAS Number	1391737-01-1	[1]

## Mechanism of Action

VU0463271 exerts its biological effects through the selective inhibition of the KCC2 cotransporter. KCC2 is primarily responsible for extruding chloride ions from mature neurons, which is essential for maintaining the hyperpolarizing effect of the neurotransmitter GABA.

By inhibiting KCC2, VU0463271 leads to an accumulation of intracellular chloride. This, in turn, causes a depolarizing shift in the reversal potential for GABA (EGABA), diminishing the efficacy of GABAergic inhibition and leading to a state of neuronal hyperexcitability. This mechanism has been demonstrated to induce epileptiform discharges in both in vitro and in vivo models.[2] [3]

Structural studies of the related KCC1 transporter in complex with VU0463271 have revealed that the inhibitor binds to an extracellular pocket, physically occluding the ion translocation pathway and stabilizing the transporter in an outward-open conformation.[4]

## Biological Activity and Signaling Pathways

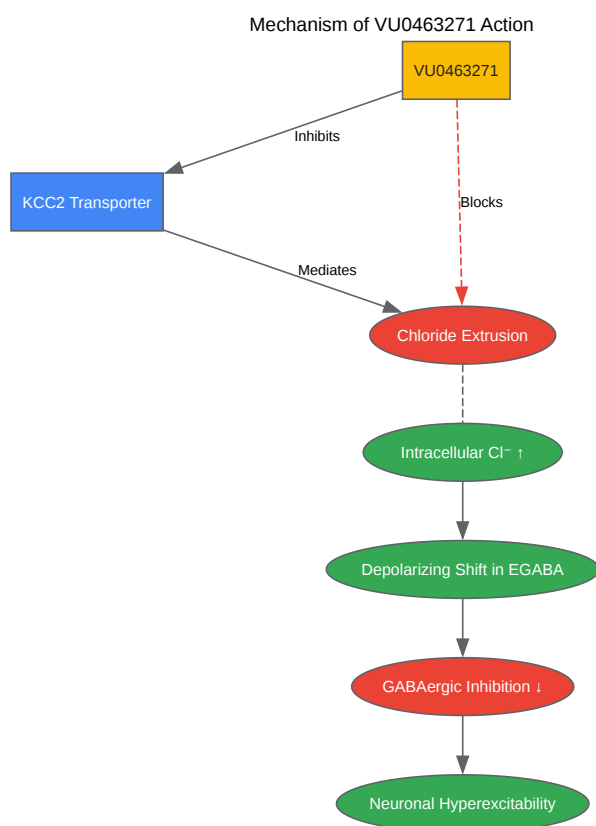
The primary biological effect of VU0463271 is the potent and selective inhibition of KCC2. This activity has been quantified in various assays.

Table 2: In Vitro Activity of VU0463271

Parameter	Value	Target/System	Reference
IC <sub>50</sub>	61 nM	KCC2	[1][3]
Selectivity	>100-fold vs. NKCC1	NKCC1	[1][3]

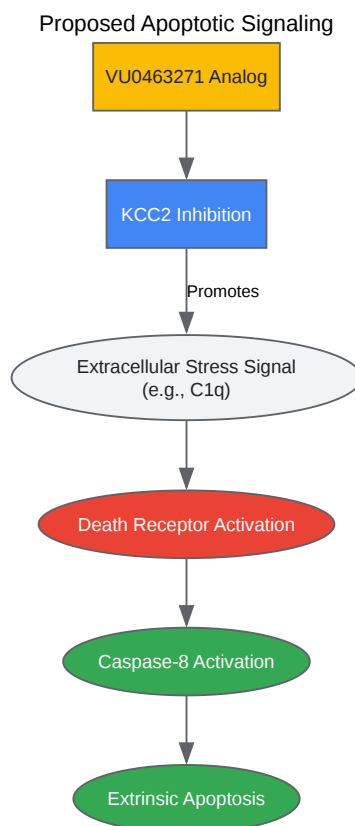
Recent research has also implicated KCC2 inhibition by VU0463271 in the activation of the extrinsic apoptotic pathway. This process is initiated by extracellular signals and leads to programmed cell death. Studies have shown that treatment with a VU0463271 analog leads to the cleavage and activation of caspase-8, a key initiator caspase in the extrinsic pathway.[5]

## Signaling Pathway Diagrams



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Caption: Mechanism of VU0463271-induced neuronal hyperexcitability.



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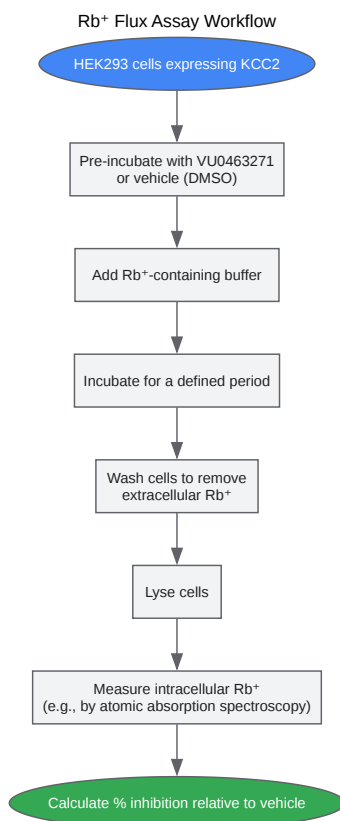
Caption: Proposed extrinsic apoptosis pathway activated by KCC2 inhibition.

## Experimental Protocols

Detailed, step-by-step protocols for the synthesis of VU0463271 are not readily available in the public domain. The compound is typically procured from commercial suppliers. The following outlines a general workflow for a common assay used to assess KCC2 activity.

### Rubidium (Rb<sup>+</sup>) Flux Assay for KCC2 Inhibition

This assay indirectly measures KCC2 activity by quantifying the influx of Rubidium (Rb<sup>+</sup>), a congener of Potassium (K<sup>+</sup>).



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Caption: Workflow for a Rubidium (Rb<sup>+</sup>) flux assay to measure KCC2 inhibition.

## Pharmacokinetics

Detailed pharmacokinetic data for VU0463271 is limited. Some studies have noted that while VU0463271 is a potent and selective tool for in vitro and ex vivo studies, it possesses poor pharmacokinetic properties, which may limit its utility for in vivo applications requiring systemic administration.[6]

## Conclusion

VU0463271 is a cornerstone pharmacological tool for investigating the function of the KCC2 cotransporter. Its high potency and selectivity allow for precise interrogation of KCC2's role in regulating neuronal chloride homeostasis and its implications in neurological disorders. While

the specific quarterhydrate structure remains to be fully characterized in the literature, the available data on VU0463271 provide a strong foundation for its use in neuroscience research. Further studies are warranted to improve its pharmacokinetic profile for potential therapeutic applications.

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- To cite this document: BenchChem. [VU0463271 Quarterhydrate: A Technical Guide to a Potent KCC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587180#vu0463271-quarterhydrate-structure-and-chemical-properties]

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